1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol
Overview
Description
1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexadiyne backbone with two chlorophenyl and two diphenyl groups, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol typically involves multi-step organic reactions. One common method includes the coupling of 2-chlorophenylacetylene with diphenylacetylene under specific conditions to form the hexadiyne backbone. This is followed by the addition of hydroxyl groups to the terminal carbons, resulting in the final diol product. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of hexane derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The pathways involved may include the modulation of signal transduction processes or the alteration of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,6-Diphenyl-1,6-hexadiyne-3,4-diol: Lacks the chlorophenyl groups, making it less reactive in certain substitution reactions.
1,6-Bis(4-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol: Similar structure but with different substitution patterns on the phenyl rings.
Uniqueness
1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol is unique due to the presence of both chlorophenyl and diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
1,6-bis(2-chlorophenyl)-1,6-diphenylhexa-2,4-diyne-1,6-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20Cl2O2/c31-27-19-9-7-17-25(27)29(33,23-13-3-1-4-14-23)21-11-12-22-30(34,24-15-5-2-6-16-24)26-18-8-10-20-28(26)32/h1-10,13-20,33-34H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJETXAUUVYDHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)(C4=CC=CC=C4Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341178 | |
Record name | 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86436-19-3 | |
Record name | 1,6-Bis(2-chlorophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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